1H-1,2,4-Triazole-5-carboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their chemical stability and biological activity .
Preparation Methods
The synthesis of N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the diazo compound: The synthesis begins with the preparation of the diazo compound by reacting aniline with nitrous acid.
Coupling reaction: The diazo compound is then coupled with a phenyl group to form the azo compound.
Cyclization: The azo compound undergoes cyclization with hydrazine to form the triazole ring.
Amidation: Finally, the triazole compound is reacted with a carboxylic acid derivative to form the carboxamide.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or activation of specific pathways . The compound’s effects are mediated through its binding to active sites or allosteric sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar compounds to N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE include other triazole derivatives such as:
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in their substitution patterns and biological activities.
1,2,4-Triazole derivatives: These compounds share the same triazole ring structure but may have different functional groups attached, leading to varied applications and properties.
The uniqueness of N-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of the azo and triazole functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
296244-30-9 |
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Molecular Formula |
C15H12N6O |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C15H12N6O/c22-15(14-16-10-17-21-14)18-11-6-8-13(9-7-11)20-19-12-4-2-1-3-5-12/h1-10H,(H,18,22)(H,16,17,21) |
InChI Key |
UPULZJHFIZRYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=NC=NN3 |
Origin of Product |
United States |
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